トシル-PEG4-t-ブチルエステル

概要

科学的研究の応用

Tos-PEG4-Boc is widely used in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells. This compound is crucial in the development of targeted therapies for diseases such as cancer. It is also used in the study of protein-protein interactions and the development of novel therapeutic agents .

作用機序

トシル-PEG4-Bocは、PROTACにおけるリンカーとして機能し、標的タンパク質に結合するリガンドとE3ユビキチンリガーゼを募集するリガンドを接続します。この募集により、プロテアソームによる標的タンパク質のユビキチン化とそれに続く分解が起こります。 PEG成分は柔軟性と溶解性を提供し、PROTAC分子の全体的な有効性を高めます .

類似の化合物:

トシル-PEG4-CH2-Boc: PROTAC合成で使用される別のPEGベースのリンカー。

トシル-PEG4-NH2: アミン基を持つPEGリンカーで、さまざまなタイプの結合反応に使用されます.

独自性: トシル-PEG4-Bocは、安定性と脱保護の容易さを提供するtert-ブチルエステル基が特徴です。 PEG4鎖は、さまざまな用途における柔軟性と溶解性のために最適な長さを提供します .

生化学分析

Biochemical Properties

Tos-PEG4-t-butyl ester plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs. It interacts with various enzymes, proteins, and other biomolecules. The tosyl group in Tos-PEG4-t-butyl ester is a good leaving group for nucleophilic substitution reactions, allowing it to form covalent bonds with target proteins. This interaction facilitates the degradation of target proteins by recruiting E3 ligases, which tag the proteins for ubiquitination and subsequent proteasomal degradation .

Cellular Effects

Tos-PEG4-t-butyl ester influences various cellular processes by targeting specific proteins for degradation. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in the synthesis of PROTACs like BI-3663, Tos-PEG4-t-butyl ester helps degrade PTK2, a protein involved in cell adhesion and migration. By degrading PTK2, Tos-PEG4-t-butyl ester can inhibit cell migration and potentially reduce cancer cell metastasis .

Molecular Mechanism

The molecular mechanism of Tos-PEG4-t-butyl ester involves its role as a linker in PROTACs. The tosyl group in Tos-PEG4-t-butyl ester facilitates nucleophilic substitution reactions, allowing it to form covalent bonds with target proteins. Once bound, the PROTAC recruits an E3 ligase, which tags the target protein with ubiquitin. This ubiquitination signals the proteasome to degrade the target protein, effectively reducing its levels in the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tos-PEG4-t-butyl ester can change over time. The stability and degradation of this compound are important factors to consider. Tos-PEG4-t-butyl ester is stable when stored at -20°C for up to three years in its pure form and up to six months when dissolved in a solvent at -80°C. Over time, the degradation of Tos-PEG4-t-butyl ester can affect its efficacy in biochemical reactions and cellular processes .

Dosage Effects in Animal Models

The effects of Tos-PEG4-t-butyl ester can vary with different dosages in animal models. At lower dosages, Tos-PEG4-t-butyl ester may effectively degrade target proteins without causing significant adverse effects. At higher dosages, there may be toxic or adverse effects, such as off-target protein degradation or disruption of normal cellular functions. It is important to determine the optimal dosage to achieve the desired effects while minimizing toxicity .

Metabolic Pathways

Tos-PEG4-t-butyl ester is involved in metabolic pathways related to protein degradation. The tosyl group in Tos-PEG4-t-butyl ester facilitates its interaction with E3 ligases, which play a key role in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of misfolded or damaged proteins, as well as the regulation of various cellular processes. By targeting specific proteins for degradation, Tos-PEG4-t-butyl ester can influence metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, Tos-PEG4-t-butyl ester is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer in Tos-PEG4-t-butyl ester increases its solubility in aqueous media, facilitating its transport across cell membranes. Once inside the cell, Tos-PEG4-t-butyl ester can localize to specific compartments or organelles, depending on its interactions with cellular transporters and binding proteins .

Subcellular Localization

The subcellular localization of Tos-PEG4-t-butyl ester is influenced by its targeting signals and post-translational modifications. The t-butyl ester and tosyl group in Tos-PEG4-t-butyl ester can direct it to specific compartments or organelles within the cell. For example, in the synthesis of PROTACs, Tos-PEG4-t-butyl ester may localize to the cytoplasm or nucleus, where it can interact with target proteins and facilitate their degradation .

準備方法

合成経路と反応条件: トシル-PEG4-Bocの合成は、トシルクロリドとPEG4-tert-ブチルエステルの反応によって行われます。この反応は通常、トリエチルアミンなどの塩基の存在下で行われ、トシル化された生成物の形成が促進されます。 この反応は、加水分解を防ぐために無水条件下で行われます .

工業的製造方法: トシル-PEG4-Bocの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終生成物の高純度を確保するための厳密な精製工程が含まれます。 この化合物は通常、安定性を維持するために低温で保管されます .

反応の種類:

置換反応: トシル-PEG4-Bocは、トシル基が他の求核剤と置き換わる求核置換反応を受けることができます。

一般的な試薬と条件:

塩基: トリエチルアミンは、トシル-PEG4-Bocの合成で一般的に使用されます。

生成される主な生成物:

置換生成物: 使用される求核剤に応じて、さまざまな置換生成物が生成されます。

脱保護された生成物: 脱保護後、PEGリンカーの遊離酸形が得られます.

4. 科学研究への応用

トシル-PEG4-Bocは、細胞内の特定のタンパク質を標的とし分解するように設計された分子であるPROTACの合成で広く使用されています。この化合物は、がんなどの疾患に対する標的療法の開発において不可欠です。 また、タンパク質間相互作用の研究や新規治療薬の開発にも使用されています .

類似化合物との比較

Tos-PEG4-CH2-Boc: Another PEG-based linker used in PROTAC synthesis.

Tos-PEG4-NH2: A PEG linker with an amine group, used for different types of conjugation reactions.

Uniqueness: Tos-PEG4-Boc is unique due to its t-butyl ester group, which provides stability and ease of deprotection. Its PEG4 chain offers optimal length for flexibility and solubility in various applications .

生物活性

Tos-PEG4-t-butyl ester is a versatile chemical compound extensively utilized in drug design and bioconjugation due to its unique structural features. This article delves into its biological activity, mechanisms of action, applications in drug development, and relevant research findings.

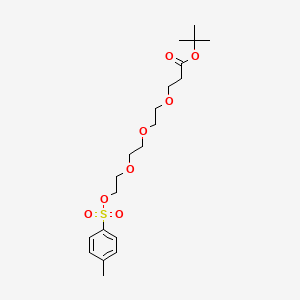

Chemical Structure and Properties

Tos-PEG4-t-butyl ester consists of a polyethylene glycol (PEG) spacer, a tosyl group, and a t-butyl ester group. Its molecular formula is with a molecular weight of 432.53 g/mol. The presence of the PEG moiety enhances aqueous solubility, making it suitable for biological applications. The tosyl group serves as an excellent leaving group in nucleophilic substitution reactions, facilitating various chemical transformations .

The primary function of Tos-PEG4-t-butyl ester is as a linker molecule in bioconjugation reactions. It does not exhibit direct biological activity but plays a crucial role in the synthesis of compounds that do. The compound's mechanism involves:

- Nucleophilic Substitution : The tosyl group can be replaced by nucleophiles such as thiols or amines, forming stable thioether or amide bonds .

- Controlled Activation : The t-butyl ester can be deprotected under acidic conditions to yield free carboxylic acids, which can then undergo conjugation with biomolecules through amide coupling reactions .

Applications in Drug Development

Tos-PEG4-t-butyl ester has been instrumental in developing Proteolysis Targeting Chimeras (PROTACs) , which are designed to selectively degrade target proteins. A notable example includes its use in synthesizing BI-3663, a selective PROTAC targeting Protein Tyrosine Kinase 2 (PTK2) and Focal Adhesion Kinase (FAK) with an impressive IC50 value of 18 nM. This demonstrates its efficacy as a linker component in targeted protein degradation strategies.

Table 1: Comparison of PROTACs Developed Using Tos-PEG4-t-butyl Ester

Case Studies and Research Findings

-

Synthesis and Evaluation :

Research has shown that Tos-PEG4-t-butyl ester can be synthesized through various methods, including the reaction of tosyl chloride with t-butyl 12-hydroxy-4,7,10-trioxadodecanoate in the presence of triethylamine. This approach yields high-purity products suitable for further applications. -

Bioconjugation Studies :

Interaction studies indicate that Tos-PEG4-t-butyl ester forms stable conjugates with proteins or other biomolecules. The tosyl group's reactivity allows for efficient conjugation processes essential for developing targeted therapies. -

Comparative Analysis :

In comparison to other PEG linkers or t-butyl esters, Tos-PEG4-t-butyl ester exhibits superior solubility and reactivity profiles, making it a preferred choice in many bioconjugation applications .

特性

IUPAC Name |

tert-butyl 3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O8S/c1-17-5-7-18(8-6-17)29(22,23)27-16-15-26-14-13-25-12-11-24-10-9-19(21)28-20(2,3)4/h5-8H,9-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQWIVKRAHBPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701120878 | |

| Record name | 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701120878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217817-01-1 | |

| Record name | 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=217817-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701120878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tos-PEG4-t-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。